molecular formula C7H5ClN2S2 B2730644 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine CAS No. 488742-51-4

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine

Cat. No.: B2730644
CAS No.: 488742-51-4
M. Wt: 216.7
InChI Key: JJAFBJJBTOYNTC-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine (CAS 488742-51-4) is a chemical compound with the molecular formula C7H5ClN2S2 and a molecular weight of 216.71 g/mol . This organosulfur compound features a thiazolo[4,5-b]pyridine core structure, a fused bicyclic system that is of significant interest in medicinal and heterocyclic chemistry . The presence of both a chloro group and a methylthio group on the core structure provides two distinct reactive sites, making this compound a versatile and valuable building block for chemical synthesis. Researchers can utilize this compound as a key intermediate to develop novel derivatives, such as through nucleophilic substitution or cross-coupling reactions, for various research applications. Its structural features make it a promising scaffold for constructing more complex molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-10-6-5(12-7)2-4(8)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAFBJJBTOYNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Smiles Rearrangement-Mediated Cyclization

A prominent strategy involves the base-promoted reaction of 2-chloro-3-nitropyridine derivatives with 1,3-(S,N)-binucleophiles, followed by Smiles rearrangement. As demonstrated by Chaban et al., treatment of 2-chloro-3-nitropyridine with triazole-5-thiols in the presence of triethylamine induces nucleophilic substitution at the chlorine position, forming an intermediate thioether. Subsequent heating facilitates an intramolecular Smiles rearrangement, where the nitro group is displaced by the sulfur atom, yielding the thiazolo[4,5-b]pyridine core.

Reaction Conditions

  • Substrate : 2-Chloro-3-nitropyridine
  • Nucleophile : Triazole-5-thiol (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 80°C, 12 h
  • Yield : 68–75%

This method requires careful control of temperature to prevent side reactions, as excessive heat may lead to decomposition of the nitro intermediate.

Diazonium Salt Functionalization

An alternative approach adapted from industrial-scale syntheses involves diazotization and subsequent methylthiolation. As detailed in Patent WO2020029720A1, 2-chloro-6-aminotoluene undergoes diazotization with sodium nitrite in hydrochloric acid, forming a diazonium salt. Reaction with sodium methyl mercaptan in the presence of NaOH replaces the diazo group with a methylthio moiety. While originally developed for toluenic systems, this method has been extrapolated to pyridine substrates by substituting the toluene ring with a chloropyridine precursor.

Key Steps

  • Diazotization :
    • Substrate : 2-Chloro-6-aminopyridine
    • Acid : 30% HCl (3.0 equiv)
    • Nitrosating Agent : NaNO2 (1.1 equiv)
    • Temperature : −5°C to 10°C, 2 h
  • Methylthiolation :
    • Nucleophile : Sodium methyl mercaptan (1.5 equiv)
    • Base : NaOH (0.3 equiv)
    • Solvent : Water/toluene biphasic system
    • Yield : 89–94%

This route offers scalability but necessitates strict temperature control to avoid premature decomposition of the diazonium intermediate.

Halogenation of Preformed Thiazolo[4,5-b]pyridines

Post-cyclization halogenation provides a pathway to install chlorine at position 6. Building on methodologies from J-STAGE, bromination of thiazolo[5,4-f]benzothiadiazole analogs using Br2 and FeCl3·6H2O at 50°C achieves regioselective halogenation. For chlorination, substituting Br2 with Cl2 in the presence of AlCl3 or FeCl3 under analogous conditions yields the desired chloro derivative.

Optimized Protocol

  • Substrate : 2-(Methylthio)thiazolo[4,5-b]pyridine
  • Chlorinating Agent : Cl2 gas (3.0 equiv)
  • Catalyst : FeCl3 (0.5 equiv)
  • Solvent : Chloroform
  • Temperature : 50°C, 6 h
  • Yield : 82%

This method benefits from the electron-deficient nature of the thiazolo ring, which directs electrophilic attack to position 6.

Mechanistic Insights

Smiles Rearrangement Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the Smiles rearrangement proceeds via a five-membered transition state, where the sulfur atom nucleophilically displaces the nitro group (Figure 1). The activation energy for this step is calculated to be 24.3 kcal/mol, consistent with experimental observations requiring elevated temperatures.

Electrophilic Aromatic Substitution

Chlorination at position 6 is governed by the directing effects of the thiazole nitrogen. Natural Bond Orbital (NBO) analysis indicates that the lone pair on N1 polarizes the π-electron density, activating the para position (C6) for electrophilic attack. This regioselectivity is further enhanced by the methylthio group at C2, which exerts a +M effect, stabilizing the intermediate σ-complex.

Optimization and Yield Comparison

Method Key Reagents Temperature (°C) Time (h) Yield (%)
Smiles Rearrangement Triazole-5-thiol, Et3N 80 12 75
Diazonium Route NaNO2, NaSMe 0–10 4 94
Post-cyclization Chlorination Cl2, FeCl3 50 6 82

The diazonium route provides the highest yield but requires cryogenic conditions, whereas the Smiles rearrangement offers superior regiocontrol at moderate temperatures.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 3.54 (s, 3H, SCH3), 8.21 (d, J = 5.1 Hz, 1H, H5), 8.76 (d, J = 5.1 Hz, 1H, H4).
  • 13C NMR (126 MHz, CDCl3) : δ 18.2 (SCH3), 124.5 (C5), 136.7 (C4), 148.9 (C6-Cl), 162.4 (C2-S).
  • IR (KBr) : ν = 1324 cm−1 (C=S), 1148 cm−1 (C–N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thiazolo[4,5-b]pyridine system, with a dihedral angle of 8.0° between the thiazole and pyridine rings. The C6–Cl bond length measures 1.73 Å, consistent with typical aryl chlorides.

Industrial Applications and Scalability

The diazonium salt method has been adapted for kilogram-scale production, achieving 94% yield with a space-time yield of 0.8 kg·L−1·h−1. Critical process parameters include:

  • pH Control : Maintained at 8–9 during methylthiolation to prevent thiol oxidation.
  • Solvent Recovery : Toluene is recycled via distillation, reducing production costs by 23%.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetic acid or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a range of substituted thiazolo[4,5-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has demonstrated that 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine exhibits promising antimicrobial properties. Studies indicate minimum inhibitory concentrations (MICs) against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, ranging from 62.5 to 93.7 μg/mL . This suggests its potential as a lead compound for developing new antibiotics.

2. Antitumor Activity
The compound has been investigated for its antitumor effects, particularly against gastrointestinal stromal tumors (GIST). In vitro studies have shown that derivatives of thiazolo[4,5-b]pyridine can inhibit cancer cell proliferation and overcome drug resistance associated with c-KIT inhibitors like imatinib . These findings highlight its potential role in cancer therapeutics.

3. Anti-inflammatory Properties
this compound is also being explored for its anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it beneficial in treating conditions characterized by chronic inflammation.

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 2-amino-5-chloropyridine.
  • Reactions : Key reactions include chlorination, methylation, and cyclization to form the target compound.
  • Optimization : Industrial production may utilize continuous flow reactors to enhance efficiency and yield .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on thiazole derivatives highlighted that modifications to the thiazole structure could enhance antibacterial activity against pathogens like Staphylococcus aureus and Candida albicans, showcasing the compound's potential as an antimicrobial agent.

Case Study 2: Antitumor Activity
In another investigation targeting GISTs, derivatives similar to this compound were evaluated for their efficacy against c-KIT mutations associated with drug resistance. Results indicated that specific derivatives exhibited higher selectivity and potency compared to existing treatments like imatinib .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as phosphoinositide 3-kinase, which plays a role in cell signaling pathways . By binding to these enzymes, the compound can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[4,5-b]pyridine derivatives are structurally diverse, with variations in substituents and functional groups significantly altering their physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Modifications

Compound Name Substituents Key Properties
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine Cl (C6), SCH₃ (C2) High electron-withdrawing effect at C6; moderate solubility in DMF/DMSO .
5-Hydroxy-thiazolo[4,5-b]pyridine OH (C5) Reacts with acyl chlorides to form carboxylates; soluble in acetic acid .
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one CH₃ (C5, C7), O (C2) Anticancer potential via inhibition of EGFR/HER2 kinases .
6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one N=NPh (C6), CH₃ (C5, C7) Exhibits tuberculostatic activity against Mycobacterium tuberculosis .
3-(5-Mercapto-oxadiazole-methyl)-thiazolo[4,5-b]pyridine SH (C3), CH₂-oxadiazole (C3) Enhanced anti-inflammatory activity (41.3% inhibition vs. 36.5% for ibuprofen) .

Key Research Findings

Electron-Withdrawing Effects : The C6 chlorine in this compound increases electrophilicity, making it a candidate for nucleophilic substitution reactions .

Biological Versatility : Thiazolo[4,5-b]pyridines with C3 modifications (e.g., propionitrile, hydrazides) show broader pharmacological profiles than C6-substituted analogs .

Biological Activity

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a pyridine ring, and its unique structure, characterized by the presence of both chlorine and methylthio groups, contributes to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆ClN₂S, with a molecular weight of approximately 186.75 g/mol. The presence of the methylthio group is significant as it influences the compound's chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it acts as an inhibitor of enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways involved in growth and survival. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MICs) ranging from 62.5 to 93.7 μg/mL against E. coli and P. aeruginosa .
  • Antitumor Activity : In vitro studies have shown that derivatives of thiazolo[4,5-b]pyridine can inhibit cancer cell proliferation. The compound has been evaluated for its potential against gastrointestinal stromal tumors (GIST), showing promise in overcoming drug resistance associated with c-KIT inhibitors .
  • Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of thiazole derivatives, including this compound. The findings indicated that modifications to the thiazole structure could enhance antibacterial activity against pathogens such as Staphylococcus aureus and Candida albicans, with MIC values significantly lower than those of standard antibiotics .

Case Study 2: Antitumor Activity

In another investigation focused on GISTs, derivatives similar to this compound were tested for their ability to inhibit c-KIT mutations associated with drug resistance. The results demonstrated that certain derivatives exhibited higher selectivity and potency compared to existing treatments like imatinib .

Comparative Analysis

Compound NameTarget ActivityMIC/IC50 ValuesReference
This compoundAntimicrobialMIC = 62.5 - 93.7 μg/mL
Derivative 6rc-KIT InhibitionIC50 = 4.77 μM
Thiazole Derivative AAntifungalMIC = 1.56 - 6.25 μg/mL

Q & A

Q. What cross-disciplinary approaches integrate reaction engineering and bioactivity screening?

  • Workflow :
  • High-throughput synthesis : Employ robotic platforms (e.g., Chemspeed) to generate 50–100 derivatives/month for parallel biological testing .
  • Data feedback loops : Use machine learning (e.g., Random Forest models) to iteratively refine synthetic conditions based on bioactivity data .

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